molecular formula C9H3ClF2IN B1434786 4-Chloro-7,8-difluoro-3-iodoquinoline CAS No. 1431364-42-9

4-Chloro-7,8-difluoro-3-iodoquinoline

Cat. No.: B1434786
CAS No.: 1431364-42-9
M. Wt: 325.48 g/mol
InChI Key: SHRDSUSHVAJJGW-UHFFFAOYSA-N
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Description

4-Chloro-7,8-difluoro-3-iodoquinoline is a halogenated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds characterized by a double-ring structure, consisting of a benzene ring fused to a pyridine ring. This compound is notable for its unique combination of chlorine, fluorine, and iodine atoms, which can impart distinct chemical and biological properties.

Preparation Methods

The synthesis of 4-Chloro-7,8-difluoro-3-iodoquinoline typically involves halogenation reactions. One common method includes the nucleophilic substitution of halogen atoms on a quinoline precursor. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-7,8-difluoro-3-iodoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-7,8-difluoro-3-iodoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique halogenation pattern can be exploited in the design of biologically active molecules, potentially leading to new pharmaceuticals.

    Industry: It can be used in the development of materials with specific properties, such as liquid crystals or dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-7,8-difluoro-3-iodoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and bind to target sites with high affinity . The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-7,8-difluoro-3-iodoquinoline can be compared with other halogenated quinolines, such as:

  • 7-Fluoro-4-chloroquinoline
  • 5,6,7,8-Tetrachloroquinoline
  • 7-Chloro-4-iodoquinoline

These compounds share similar structural features but differ in the type and position of halogen atoms. The unique combination of chlorine, fluorine, and iodine in this compound may impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-7,8-difluoro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF2IN/c10-7-4-1-2-5(11)8(12)9(4)14-3-6(7)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRDSUSHVAJJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C(=C21)Cl)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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